

Phenyl diethylsulfamate experimental reproducibility

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| Compound of Interest | | |
|----------------------|-------------------------|-----------|
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Technical Support Center: Aryl Sulfamate Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of aryl sulfamates. Given that a specific compound named "**Phenyl diethylsulfamate**" is not extensively documented in publicly available research, this guide focuses on the broader, highly relevant class of aryl sulfamates, which are crucial pharmacophores in numerous developmental drugs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing O-aryl sulfamates?

A1: The most prevalent method for synthesizing O-aryl sulfamates is the reaction of a phenol with sulfamoyl chloride or a derivative in the presence of a base. Another effective method involves the use of hexafluoroisopropyl sulfamate (HFIPS), a bench-stable solid that reacts with a wide variety of phenols under mild conditions to provide the corresponding sulfamates.[1][2]

Q2: What are the key challenges in the synthesis of N-aryl sulfamates?

A2: The synthesis of N-aryl sulfamates can be challenging. Common issues include low yields, difficulty in purification, and undesired side reactions such as N-alkylation.[3] Modern methods







often employ transition metal-catalyzed cross-coupling reactions, such as nickel- or palladium-catalyzed amination of aryl halides or pseudohalides, to overcome these challenges.[3][4][5]

Q3: Why is Nickel catalysis often used for aryl sulfamate cross-coupling reactions?

A3: Nickel catalysts are frequently used for cross-coupling reactions involving aryl sulfamates because they can effectively activate the relatively inert aryl carbon-oxygen bond.[6][7] This allows for a broader range of reaction partners and can often be achieved under milder conditions compared to other catalytic systems. Furthermore, nickel catalysts are generally less expensive than palladium catalysts.[8]

Q4: Are there any known biological targets for aryl sulfamate-containing compounds?

A4: Yes, aryl sulfamate derivatives are known to target several biological molecules. A prominent target is the steroid sulfatase (STS) enzyme, which is implicated in hormone-dependent cancers.[9][10] Other targets include carbonic anhydrases and acyl transferases. [11]

Troubleshooting Guides Low Yield in Nickel-Catalyzed Amination of Aryl Sulfamates

Troubleshooting & Optimization

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| Symptom | Possible Cause | Suggested Solution |
|-----------------------------|---|--|
| Low or no product formation | Inactive catalyst | Ensure the use of an air-stable precatalyst like NiCl ₂ (DME) or prepare the catalyst in a glovebox to avoid deactivation by oxygen.[5][8] |
| Poor ligand choice | The choice of ligand is critical. For nickel-catalyzed aminations, bulky electron-rich phosphine ligands or N- heterocyclic carbene (NHC) ligands like SIPr·HCl often give good results.[5] | |
| Inappropriate solvent | The solvent can significantly impact the reaction. While toluene is common, greener solvents like 2-methyl-THF have also been shown to be effective.[5][6] | |
| Incorrect base | The choice and stoichiometry of the base are crucial. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used. Ensure the base is fresh and added in the correct molar ratio.[4] | |
| Formation of side products | Grignard homocoupling (in case of using Grignard reagents) | Use of an appropriate iron catalyst, such as FeF ₃ ·3H ₂ O with an NHC ligand, has been shown to minimize Grignard homocoupling. |
| N-alkylation | This can be an issue with some catalytic systems. A photochemically-mediated, | |



nickel-catalyzed approach has been developed to avoid undesirable N-alkylation.[3]

Poor Reproducibility in Aryl Sulfamate Synthesis

| Symptom | Possible Cause | Suggested Solution |
|---|--|--|
| Inconsistent yields between batches | Moisture or air sensitivity of reagents | Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure reagents like bases and catalysts are stored properly. |
| Variability in catalyst activity | Use a commercially available, air-stable precatalyst to ensure consistent catalyst activity between runs.[8] | |
| Impurities in starting materials | Purify starting materials such as the aryl sulfamate and the amine coupling partner before use. | _ |
| Difficulty in product purification | Contamination with residual nickel | Screen for effective metal scavengers such as N-acetyl cysteine, oxalic acid, or citric acid to remove residual nickel from the product.[7] |
| Formation of closely related byproducts | Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize byproduct formation. Consider alternative purification techniques like preparative HPLC if column chromatography is insufficient. | |



Experimental Protocols General Protocol for Nickel-Catalyzed Amination of an Aryl Sulfamate

This protocol is a generalized procedure based on commonly cited methods.[5][8] Researchers should optimize conditions for their specific substrates.

- Reaction Setup: In a glovebox, to a dry reaction vial, add the aryl sulfamate (1.0 equiv.), the amine (1.2-1.8 equiv.), sodium tert-butoxide (2.1-2.7 equiv.), the nickel precatalyst (e.g., NiCl₂(DME), 5-15 mol%), and the ligand (e.g., SIPr·HCl, 10-30 mol%).
- Solvent Addition: Add a dry, degassed solvent (e.g., 2-methyl-THF or toluene) to the vial.
- Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a
 preheated oil bath at the desired temperature (e.g., 100-130 °C) and stir for the specified
 time (e.g., 3-24 hours).
- Workup: After cooling to room temperature, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

Table 1: Representative Conditions for Nickel-Catalyzed Cross-Coupling of Aryl Sulfamates



| Aryl Sulfam ate | Coupli ng Partne r | Cataly st (mol%) | Ligand | Base | Solven t | Temp (°C) | Yield (%) | Refere nce |
|---|-----------------------------|--|--------------|--------|--------------|--------------|--------------|---------------|
| 1- Naphth yl diethyls ulfamat e | Phenylb oronic acid | NiCl₂(P Cy₃)₂ (5) | РСуз | КзРО4 | Toluene | 110 | 95 | [6] |
| 4- Methox yphenyl diethyls ulfamat e | Phenylb oronic acid | NiCl₂(P Cy₃)₂ (5) | РСуз | КзРО4 | Toluene | 110 | 85 | [6] |
| Naphth yl sulfama te | Morphol ine | NiCl ₂ (D ME) (5- 15) | SIPr·H CI | NaOtBu | 2-Me- THF | 100 | 90 | [5] |
| Phenyl sulfama te | Morphol ine | NiCl ₂ (D ME) (5- 15) | SIPr·H CI | NaOtBu | 2-Me- THF | 100 | 88 | [5] |

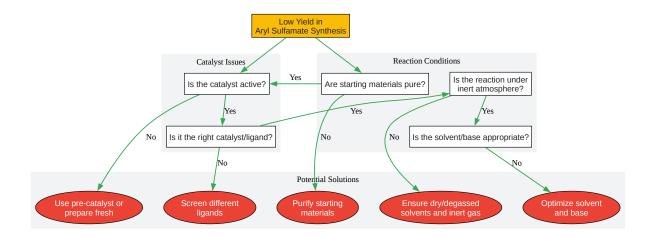
Visualizations





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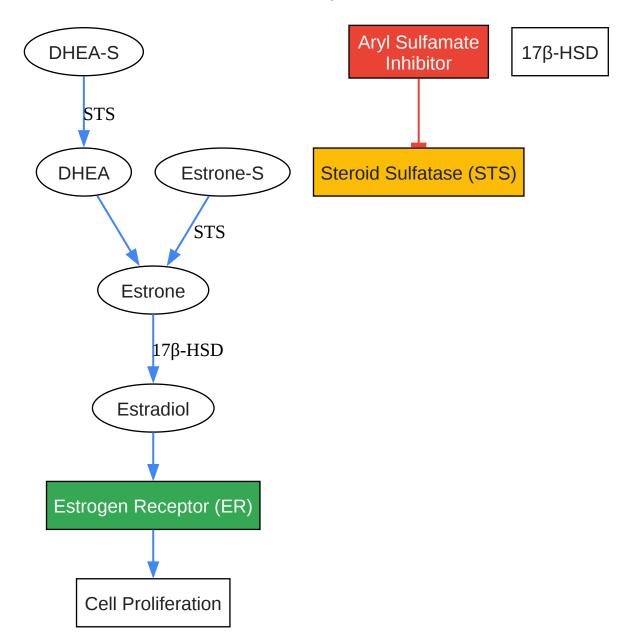
Aryl Sulfamate Synthesis Workflow





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Troubleshooting Flowchart



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Steroid Sulfatase Inhibition Pathway

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